molecular formula C10H8BrNO B1267283 4-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 33930-63-1

4-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1267283
CAS RN: 33930-63-1
M. Wt: 238.08 g/mol
InChI Key: YCYRWLPOFCNZPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-methylisoquinolin-1(2H)-one and related compounds involves catalytic processes and intramolecular reactions. One notable method involves the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from readily available precursors, suggesting a mechanism that involves the formation of a bromonium ylide as a key intermediate through the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene (He et al., 2016). Another approach for the synthesis of isoquinolin-1(2H)-ones involves a cascade one-pot method using α-bromo ketones and benzamides via Pd-catalyzed C-H activation, highlighting the versatility and efficiency of palladium in facilitating complex molecular architectures (Xie et al., 2018).

Scientific Research Applications

Synthesis and Antitumor Activity

4-Bromo-2-methylisoquinolin-1(2H)-one has been utilized in the synthesis of novel indeno[1,2-c]isoquinolines, exhibiting potential as antitumor agents. These compounds demonstrate significant cytotoxicity and DNA-topoisomerase 1 inhibitory activity, a critical target in cancer therapy (Cho et al., 2007).

Rhodium-Catalyzed Synthesis

Another significant application is in rhodium-catalyzed synthesis processes. Highly functionalized 4-bromo-1,2-dihydroisoquinolines, derived from 4-bromo-2-methylisoquinolin-1(2H)-one, have been synthesized, contributing to the development of bromonium ylides, important intermediates in organic synthesis (He et al., 2016).

Chemical Synthesis and Structural Studies

The compound is also involved in various chemical synthesis pathways. For instance, it has been used in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones (Majumdar & Mukhopadhyay, 2003). Additionally, structural studies of related compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have been conducted to understand their potential tautomeric structures (Mphahlele et al., 2002).

Multi-Component and Cross-Coupling Reactions

In synthetic chemistry, 4-Bromo-2-methylisoquinolin-1(2H)-one is a precursor in multi-component and cross-coupling reactions. It has been utilized to generate diverse 1-(isoquinolin-1-yl)guanidines, showcasing its versatility in organic synthesis (Ye et al., 2012).

Cascade One-Pot Synthesis

Finally, the compound plays a role in cascade one-pot synthesis methods. It has been used in a palladium-catalyzed process to create isoquinolin-1(2H)-ones, demonstrating its applicability in efficient and streamlined synthetic processes (Xie et al., 2018).

Safety and Hazards

The safety information for 4-Bromo-2-methylisoquinolin-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYRWLPOFCNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309871
Record name 4-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylisoquinolin-1(2H)-one

CAS RN

33930-63-1
Record name 33930-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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